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Compound of Interest

Compound Name: N-(2-Sulfanylpropyl)glycine

Cat. No.: B15427761

For Researchers, Scientists, and Drug Development Professionals

N-alkylated glycine derivatives represent a versatile class of compounds with significant
therapeutic potential, primarily targeting the glycine transporter 1 (GlyT1) and the a2 subunit
of voltage-gated calcium channels. Understanding the relationship between their chemical
structure and biological activity is paramount for the rational design of novel therapeutics for
neurological and psychiatric disorders. This guide provides a comparative analysis of the
structural activity relationship (SAR) of these derivatives, supported by experimental data and
detailed methodologies.

Cytotoxicity Profile of N-Alkylated Glycine
Derivatives

The cytotoxic effects of a series of N-alkylated glycine derivatives were evaluated against
human foreskin fibroblast (HFF) cell lines. The half-maximal inhibitory concentration (IC50)
values, which represent the concentration of a compound required to inhibit 50% of cell
proliferation, are summarized in the table below. The data reveals that the length and branching
of the N-alkyl substituent significantly influence the cytotoxicity of these compounds.
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IC50 (pM) against HFF

Compound N-Alkyl Substituent cells[1]
N-propyl-glycine Propyl 344
N-butyl-glycine Butyl 287
N-sec-butyl-glycine sec-Butyl 254
N-pentyl-glycine Pentyl 212
N-isopentyl-glycine Isopentyl 198
N-hexyl-glycine Hexyl 155
N-octyl-glycine Octyl 138
N-(2-aminoheptyl)-glycine 2-Aminoheptyl 127

Key Observations from Cytotoxicity Data:

 Increased Alkyl Chain Length Correlates with Increased Cytotoxicity: A clear trend is
observed where longer, linear N-alkyl chains lead to lower IC50 values, indicating higher
cytotoxicity. For instance, N-octyl-glycine (IC50 = 138 uM) is significantly more potent than
N-propyl-glycine (IC50 = 344 uM).[1]

e Branching and Functionalization Impact: The presence of branching (e.g., N-sec-butyl-
glycine) and additional functional groups (e.g., N-(2-aminoheptyl)-glycine) also modulates
cytotoxicity. N-(2-aminoheptyl)-glycine exhibited the highest toxicity among the tested
compounds.[1]

Activity at the Glycine Transporter 1 (GlyT1)

N-alkylated glycine derivatives, particularly those with larger hydrophobic substituents, have
been identified as potent inhibitors of the glycine transporter 1 (GlyT1).[2] Inhibition of GlyT1
increases the synaptic concentration of glycine, thereby potentiating the activity of N-methyl-D-
aspartate (NMDA) receptors. This mechanism is a key therapeutic strategy for schizophrenia.

While a comprehensive comparative table with a systematic variation of simple N-alkyl chains
is not readily available in the public domain, studies on sarcosine (N-methylglycine) derivatives
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highlight the importance of the N-substituent for potent GlyT1 inhibition. For instance, the
attachment of extended lipophilic aryl groups to the nitrogen atom of sarcosine has led to the
development of highly potent and selective GlyT1 inhibitors.[2] One such example is Bitopertin,
a potent GlyT1 inhibitor with an IC50 of 30 nM.[2]

Binding Affinity for the a26 Subunit of Voltage-
Gated Calcium Channels

A series of N-alkylated glycine derivatives have been investigated as ligands for the 026
subunit of voltage-gated calcium channels, a target for the treatment of neuropathic pain and
epilepsy. The binding affinity is typically determined by their ability to displace a radiolabeled
ligand, such as [?H]gabapentin.

Systematic SAR studies on a-amino acids have shown that the nature of the substituent on the
amino group is critical for high-affinity binding. While specific Ki values for a homologous series
of simple N-alkylated glycines are not compiled in a single publicly available resource, research
on more complex analogs demonstrates that potencies of less than 100 nM in a2 binding
assays can be achieved.[3] For example, (L)-phenylglycine has a reported Ki of 180 nM.[4]

Experimental Protocols
MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the IC50 values of N-alkylated glycine derivatives against
HFF cells.

Materials:
e Human Foreskin Fibroblast (HFF) cells

e Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS) and 1% penicillin-streptomycin

¢ N-alkylated glycine derivatives

o 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in
PBS)
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e Dimethyl sulfoxide (DMSO)
e 96-well plates

e Microplate reader
Procedure:

o Cell Seeding: HFF cells are seeded into 96-well plates at a density of 1 x 10™4 cells/well in
100 pL of complete DMEM and incubated for 24 hours to allow for cell attachment.

o Compound Treatment: The N-alkylated glycine derivatives are dissolved in a suitable solvent
(e.g., DMSO) and then diluted to various concentrations in culture medium. The medium
from the wells is replaced with 100 uL of medium containing the test compounds. A control
group with vehicle-treated cells is also included.

 Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with
5% CO2.

o MTT Addition: After the incubation period, 20 puL of MTT solution is added to each well, and
the plates are incubated for another 3-4 hours.

e Formazan Solubilization: The medium containing MTT is carefully removed, and 150 pL of
DMSO is added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: The percentage of cell viability is calculated relative to the control group. The
IC50 value is determined by plotting the percentage of cell viability against the compound
concentration and fitting the data to a sigmoidal dose-response curve.

[*H]Glycine Uptake Inhibition Assay for GlyT1 Activity

This assay measures the ability of N-alkylated glycine derivatives to inhibit the uptake of
radiolabeled glycine into cells expressing GlyT1.

Materials:
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CHO or HEK?293 cells stably expressing human GlyT1

[BH]Glycine (radioligand)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
N-alkylated glycine derivatives (test compounds)

A potent GlyT1 inhibitor as a positive control (e.g., Sarcosine)

Scintillation cocktail

Scintillation counter

96-well plates

Procedure:

Cell Plating: GlyT1-expressing cells are seeded in 96-well plates and grown to confluence.

Pre-incubation: The cell culture medium is removed, and the cells are washed with assay
buffer. The cells are then pre-incubated with the test compounds at various concentrations
for a defined period (e.g., 15-30 minutes) at 37°C.

Initiation of Uptake: The uptake reaction is initiated by adding a solution containing
[(H]Glycine (at a concentration close to its Km) to each well.

Incubation: The plates are incubated for a short period (e.g., 10-20 minutes) at 37°C to allow
for glycine uptake.

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold
assay buffer to remove extracellular [*H]Glycine.

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is
measured using a scintillation counter.

Data Analysis: The percentage of inhibition of [3H]Glycine uptake by the test compounds is
calculated relative to the control (no inhibitor). IC50 values are determined by plotting the
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percentage of inhibition against the compound concentration.

Radioligand Binding Assay for a2d Subunit Affinity

This assay determines the binding affinity of N-alkylated glycine derivatives to the a2d subunit

by measuring their ability to displace a known radioligand.

Materials:

Membrane preparations from cells or tissues expressing the a2 subunit (e.g., pig brain
membranes)

[BH]Gabapentin or other suitable radioligand

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4)

N-alkylated glycine derivatives (test compounds)

A known 029 ligand for determining non-specific binding (e.g., unlabeled gabapentin)
Glass fiber filters

Filtration apparatus

Scintillation counter

Procedure:

Assay Setup: In a 96-well plate, the membrane preparation, [2H]Gabapentin, and various
concentrations of the test compound are incubated in the assay buffer.

Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature
to reach binding equilibrium.

Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a filtration
apparatus. The filters trap the membranes with the bound radioligand.

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
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 Scintillation Counting: The radioactivity retained on the filters is measured using a
scintillation counter.

o Data Analysis: The specific binding is calculated by subtracting the non-specific binding
(measured in the presence of a high concentration of an unlabeled ligand) from the total
binding. The percentage of inhibition of radioligand binding by the test compounds is
calculated, and the Ki values are determined from the IC50 values using the Cheng-Prusoff
equation.[5]
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Caption: GlyT1 inhibition enhances NMDA receptor signaling.

Experimental Workflow for MTT Cytotoxicity Assay
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Caption: Workflow for determining cytotoxicity using the MTT assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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